

Spectroscopic Analysis of 4-Methylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **4-methylmorpholine**. It includes detailed experimental protocols and clearly structured data tables to support research, development, and quality control activities involving this key chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-methylmorpholine**. The following sections present the ^1H and ^{13}C NMR data typically observed in a deuterated chloroform (CDCl_3) solvent.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **4-methylmorpholine** exhibits three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.66	t	4H	4.7	-O-CH ₂ -
2.41	t	4H	4.7	-N-CH ₂ - (ring)
2.29	s	3H	-	N-CH ₃

Note: Data is referenced to a spectrum obtained in CDCl₃.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of **4-methylmorpholine**.

Chemical Shift (δ) ppm	Assignment
67.1	-O-CH ₂ -
55.1	-N-CH ₂ - (ring)
46.2	N-CH ₃

Note: Data is referenced to a spectrum obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-methylmorpholine** based on their characteristic vibrational frequencies.

IR Spectroscopy Data

The IR spectrum of **4-methylmorpholine** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
2959 - 2806	Strong	C-H	Stretching
1457	Medium	C-H	Bending (Scissoring)
1289	Strong	C-N	Stretching
1116	Strong	C-O-C	Asymmetric Stretching
1009	Medium	C-C	Stretching

Note: Data corresponds to a neat liquid sample analyzed by Attenuated Total Reflectance (ATR) FTIR.

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of **4-methylmorpholine**.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of **4-methylmorpholine** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Ensure the sample height in the NMR tube is a minimum of 4 cm.
- Cap the NMR tube securely.

3.1.2. Instrument Parameters and Acquisition

- Spectrometer: A 300 MHz (or higher field) NMR spectrometer is recommended.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 128-1024 scans (or more, depending on concentration).
 - Relaxation Delay: 2 seconds.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

IR Spectroscopy Protocol (ATR-FTIR)

3.2.1. Sample Preparation and Analysis

- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a single drop of neat **4-methylmorpholine** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

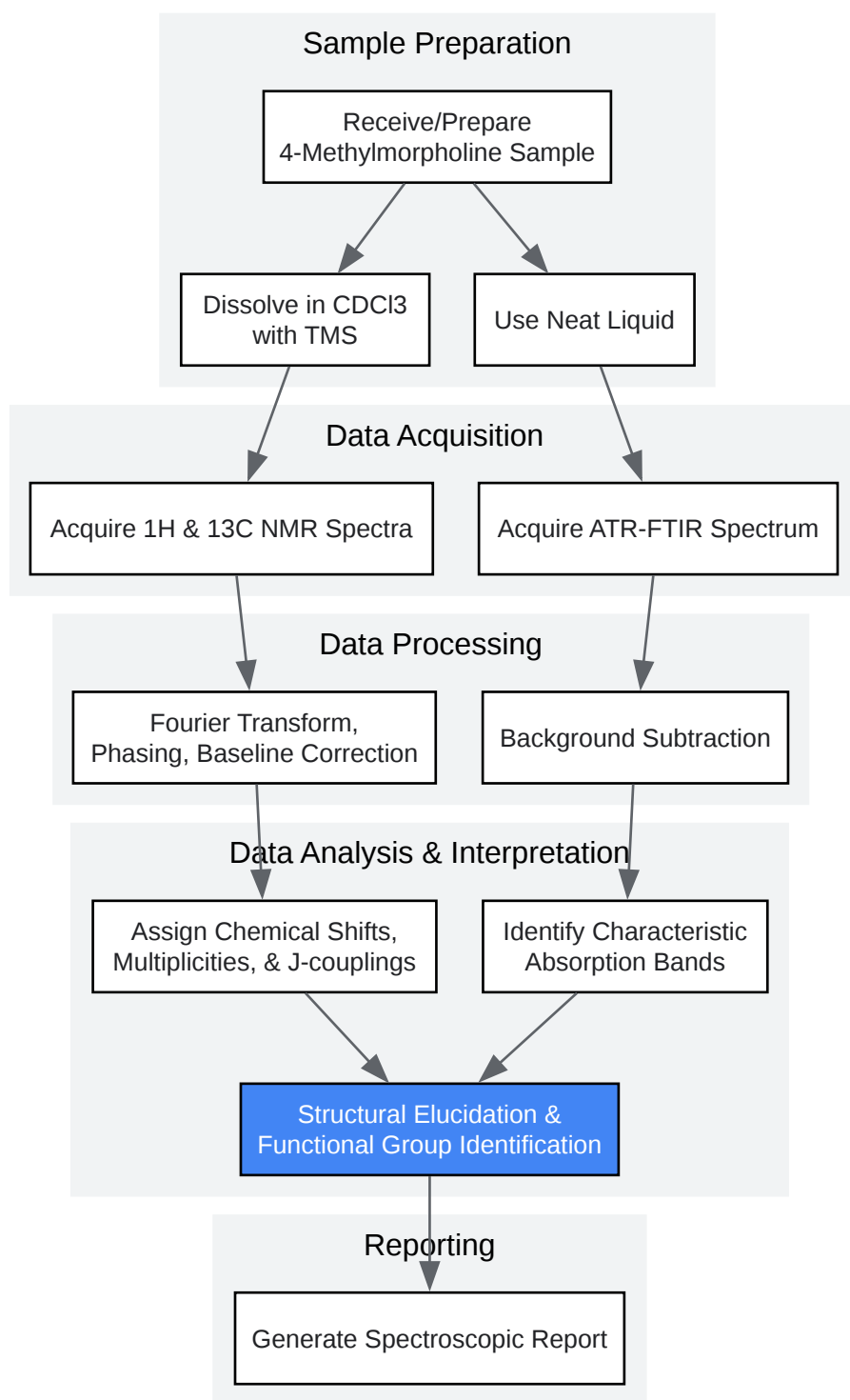
- Acquire the sample spectrum.

3.2.2. Instrument Parameters

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
- Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-methylmorpholine**, from sample receipt to final data interpretation and reporting.



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Spectroscopic Analysis Workflow for **4-Methylmorpholine**.

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